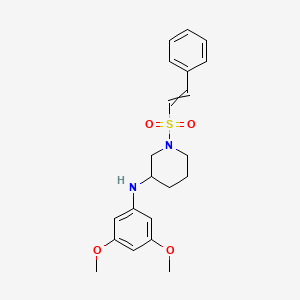
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine” is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine” typically involves multi-step organic reactions. The starting materials might include 3,5-dimethoxyaniline, 2-phenylethenesulfonyl chloride, and piperidine. The synthetic route could involve:
Nitration and Reduction: Nitration of 3,5-dimethoxyaniline followed by reduction to obtain the corresponding amine.
Sulfonylation: Reaction of the amine with 2-phenylethenesulfonyl chloride under basic conditions to form the sulfonamide.
Cyclization: Cyclization with piperidine under appropriate conditions to form the final piperidine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine” would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,5-dimethoxyphenyl)piperidine: Lacks the sulfonyl group but shares the piperidine and dimethoxyphenyl moieties.
1-(2-phenylethenesulfonyl)piperidine: Lacks the dimethoxyphenyl group but shares the piperidine and phenylethenesulfonyl moieties.
Uniqueness
“N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine” is unique due to the presence of both the dimethoxyphenyl and phenylethenesulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenylsulfonyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-26-20-13-19(14-21(15-20)27-2)22-18-9-6-11-23(16-18)28(24,25)12-10-17-7-4-3-5-8-17/h3-5,7-8,10,12-15,18,22H,6,9,11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMFZIUURCGEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














